molecular formula C17H14N8O3S2 B2792337 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-93-3

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2792337
CAS No.: 894057-93-3
M. Wt: 442.47
InChI Key: AASFDONMKSOBCX-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole ring linked to a triazolo[4,3-b]pyridazine scaffold via a thioacetamide bridge.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O3S2/c1-2-15-20-21-16(30-15)18-14(26)9-29-17-22-19-13-7-6-12(23-24(13)17)10-4-3-5-11(8-10)25(27)28/h3-8H,2,9H2,1H3,(H,18,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASFDONMKSOBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazolo-pyridazine and thiadiazole moieties. Below is a detailed comparison based on synthesis, spectral properties, and functional attributes.

Substituent Variations and Electronic Effects

Compound Name Key Substituents Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide 3-Nitrophenyl, ethyl-thiadiazole ~447.89 IR: ν(C=O) ~1670 cm⁻¹; 1H NMR: δ 8.5–9.0 (nitrophenyl)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide (872704-30-8) Thiophen-2-yl, ethyl-thiadiazole ~420.51 IR: ν(C=O) ~1665 cm⁻¹; 1H NMR: δ 7.2–7.5 (thiophene)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Pyrazole-methyl, phenyl-triazole ~380–400 IR: ν(C=O) ~1680 cm⁻¹; 1H NMR: δ 2.3 (CH3-pyrazole)
  • Ethyl-thiadiazole vs. methyl-pyrazole substituents influence solubility: ethyl groups may increase lipophilicity, while pyrazole rings introduce hydrogen-bonding sites .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:

Thiadiazole formation : React ethyl thioamide precursors with hydrazine derivatives under reflux (ethanol, 12–24 hours) to generate the 1,3,4-thiadiazole core .

Triazolopyridazine assembly : Use a cyclocondensation reaction between substituted pyridazines and nitriles, catalyzed by sulfuric acid (24 hours at 293–298 K) .

Thioacetamide linkage : Couple the thiadiazole and triazolopyridazine moieties via a nucleophilic substitution reaction using thioglycolic acid derivatives in DMF at 80–90°C .
Optimization : Adjust molar ratios (1:1.2 for coupling steps), solvent polarity (DMF for solubility), and reaction time (monitored by TLC) to improve yields (typically 70–85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm proton environments (e.g., nitrophenyl aromatic protons at δ 8.1–8.5 ppm, thiadiazole NH at δ 10.2 ppm) .
  • HRMS : Validate molecular weight (calc. for C₁₉H₁₅N₇O₃S₂: 469.07 g/mol) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable via slow evaporation in acetonitrile) .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity, and what computational tools validate these changes?

  • Methodological Answer :
  • Modifications :
  • Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., 4-CF₃) to enhance target binding .
  • Substitute the ethyl group on the thiadiazole with bulkier alkyl chains (e.g., cyclohexyl) to improve lipophilicity .
  • Validation Tools :
  • Molecular docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., kinase enzymes) using GOLD scores >80 as a threshold for high affinity .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

Q. How should researchers resolve contradictions in bioactivity data across similar analogs?

  • Methodological Answer :
  • Systematic SAR Analysis : Compare analogs with incremental changes (e.g., nitrophenyl vs. acetylphenyl substituents) using standardized assays (e.g., enzyme inhibition at 10 µM).
  • Statistical Validation : Apply ANOVA to assess significance of activity differences (p < 0.05) and control for batch-to-batch variability .
  • Case Study : A 3-nitrophenyl analog showed 2× higher activity than its 4-methyl counterpart in kinase assays due to enhanced π-π stacking .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :
  • Co-crystallization : Use co-formers like succinic acid to stabilize the lattice .
  • Solvent Screening : Test high-polarity solvents (e.g., DMSO:water mixtures) for slow evaporation.
  • Temperature Gradients : Gradually reduce temperature from 298 K to 277 K over 72 hours to promote crystal growth .

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